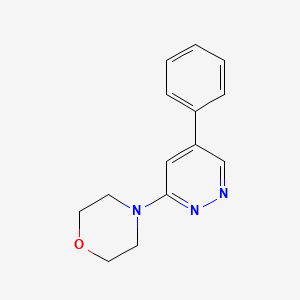

4-(5-Phenylpyridazin-3-yl)morpholine

Description

4-(5-Phenylpyridazin-3-yl)morpholine is a heterocyclic compound featuring a pyridazine core (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2) substituted with a phenyl group at position 5 and a morpholine moiety at position 2. This compound is of interest in medicinal chemistry due to its structural hybridity, combining rigid aromaticity with a flexible amine-containing ring.

Properties

Molecular Formula |

C14H15N3O |

|---|---|

Molecular Weight |

241.29 g/mol |

IUPAC Name |

4-(5-phenylpyridazin-3-yl)morpholine |

InChI |

InChI=1S/C14H15N3O/c1-2-4-12(5-3-1)13-10-14(16-15-11-13)17-6-8-18-9-7-17/h1-5,10-11H,6-9H2 |

InChI Key |

UZDIHLAIFSNXLR-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NN=CC(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Thiazole-Based Morpholine Derivatives

- VPC-14228 (4-(4-Phenylthiazol-2-yl)morpholine)

- Structure : Thiazole ring (five-membered with S and N) substituted with phenyl at position 4 and morpholine at position 2.

- Key Differences :

- Pyridazine in the target compound offers two adjacent nitrogen atoms, enabling stronger hydrogen bonding compared to thiazole’s single nitrogen.

- Biological Relevance: VPC-14228 was tested for androgen receptor (AR) inhibition, showing moderate activity against AR-V7 splice variants . The pyridazine analog may exhibit altered binding kinetics due to nitrogen positioning.

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

- Structure : Thiazole with a 2,4-dibromoimidazole substituent and morpholine.

- Key Differences :

- The target compound lacks halogen substituents but includes a phenyl group, favoring lipophilic interactions without electronegative interference. Synthetic Note: VPC-14449’s regiochemistry (2,4-dibromo vs. initially reported 4,5-dibromo) critically impacts NMR spectra and activity, emphasizing the importance of precise substitution patterns .

2.2. Pyridine and Pyrimidine Derivatives

- 4-(6-Nitro-3-pyridyl)morpholine

- Structure : Pyridine ring (one nitrogen) with nitro and morpholine groups.

- Key Differences :

- Pyridine’s single nitrogen provides weaker basicity compared to pyridazine’s dual nitrogen atoms.

The nitro group in this compound may limit metabolic stability, whereas the phenyl group in the target compound could improve pharmacokinetics.

Thiazolo[4,5-d]pyrimidine Derivatives (e.g., Compound 19)

- Structure : Fused thiazole-pyrimidine systems with coumarin and phenyl substituents.

- Key Differences :

- Increased molecular complexity and rigidity reduce synthetic accessibility compared to the target compound.

- The fused ring system may enhance DNA intercalation but limit membrane permeability .

2.3. Patent-Based Morpholine Compounds

- 2-[(3R)-3-Methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine

- Structure : Naphthyridine core with morpholine and pyrazole groups.

- Key Differences :

Preparation Methods

Nitration and Subsequent Hydrogenation

A foundational approach involves nitration of a phenyl-substituted morpholinone intermediate, followed by catalytic hydrogenation. In a patented process, 4-(4-nitrophenyl)-3-morpholinone is reduced using hydrogen gas (5 bar) over palladium-on-carbon (5% loading) in ethanol at 80°C. This step achieves quantitative conversion of the nitro group to an amine, yielding 4-(4-aminophenyl)-3-morpholinone as a key intermediate.

Reaction Conditions:

Cyclization of 2-Anilinoethanol Derivatives

The morpholine ring is constructed via cyclization of 2-anilinoethanol with chloroacetyl chloride. In a 26-liter reactor, 2-anilinoethanol (1.65 kg, 12.0 mol) is dissolved in ethanol-water (1:3 v/v) and treated with chloroacetyl chloride (4.07 kg) and 45% NaOH (6.60 kg) at 38–43°C under pH 12–12.5. This exothermic reaction forms 4-phenyl-3-morpholinone, isolated via acetone/water crystallization (152°C melting point).

Key Parameters:

Pyridazine Ring Formation

Pyridazine incorporation is achieved through condensation reactions. While direct methods are less documented, analogous routes for 1-(6-phenylpyridazin-3-yl)-1,4-diazepane suggest that cyclocondensation of hydrazines with diketones or keto-esters could be adapted. For example, reacting phenylacetaldehyde with hydrazine in acidic conditions may yield the pyridazine core, followed by morpholine coupling via nucleophilic substitution.

Optimization of Reaction Conditions

Solvent Selection

Ethanol emerges as the optimal solvent for hydrogenation due to its polarity and miscibility with water, facilitating catalyst recovery. Comparative studies in methanol or isopropanol show lower yields (50–60%), attributed to incomplete nitro-group reduction.

Catalytic Efficiency

Palladium catalysts outperform Raney nickel in hydrogenation efficiency. Using 5% Pd/C, reaction times reduce from 24 hours to 1 hour, minimizing side products like hydroxylamines. Catalyst recycling studies indicate three cycles without significant activity loss.

Purification and Characterization

Crystallization Techniques

Post-hydrogenation, the crude product is dissolved in ethanol-water (4:1) and cooled to 0–10°C, yielding 98% pure 4-(4-aminophenyl)-3-morpholinone as white crystals. Acetone/water mixtures (1:2 v/v) further enhance purity to >99% by removing residual palladium.

Spectroscopic Analysis

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.45 (d, J = 8.4 Hz, 2H, aromatic H)

-

δ 6.65 (d, J = 8.4 Hz, 2H, aromatic H)

-

δ 3.85–3.70 (m, 4H, morpholine OCH₂)

LC-MS (ESI+): m/z 245.1 [M+H]⁺, confirming molecular ion consistency with C₁₀H₁₂N₂O₂.

Applications and Derivatives

This compound serves as a precursor to factor Xa inhibitors, notably 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide, a potent anticoagulant. Derivatives exhibit binding affinity to serotonin receptors, suggesting potential anorectic applications .

Q & A

Q. What are the established synthetic routes for 4-(5-Phenylpyridazin-3-yl)morpholine, and how can reaction conditions be optimized for improved yield?

The synthesis typically involves nucleophilic substitution between morpholine and a halogenated pyridazine precursor. For example, a method analogous to the synthesis of 4-((6-Chloropyridazin-3-yl)methyl)morpholine involves reacting morpholine with 5-phenyl-3-chloropyridazine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 8–12 hours . Yield optimization requires systematic variation of parameters:

- Temperature : Higher temperatures (e.g., 80°C) may accelerate reaction rates but risk side reactions.

- Solvent : DMF or acetonitrile improves solubility of aromatic intermediates.

- Catalyst : Phase-transfer catalysts like TBAB (tetrabutylammonium bromide) enhance nucleophilic substitution efficiency. Design of Experiments (DoE) can identify optimal conditions, as demonstrated in studies on morpholine derivatives . Typical yields range from 60–70%, with purity confirmed via HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., morpholine ring protons at δ 3.6–3.8 ppm, pyridazine protons at δ 7.5–8.5 ppm) and confirm substitution patterns .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch, if applicable) and ~1100 cm⁻¹ (C-O-C in morpholine) validate functional groups .

- Raman Spectroscopy : High-pressure Raman studies (e.g., 0–3.5 GPa) reveal conformational changes in morpholine rings, such as shifts in C-H stretching modes (2980–3145 cm⁻¹) under strain .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., morpholine N-C bond ~1.45 Å) and detects intermolecular interactions like C-H···O hydrogen bonds .

Advanced Research Questions

Q. How can computational chemistry methods predict the biological activity and electronic properties of this compound?

Computational workflows include:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For morpholine derivatives, HOMO localization on the pyridazine ring suggests electrophilic attack sites .

- Molecular Docking : Simulates binding to biological targets (e.g., enzymes). Pyridazine-morpholine hybrids show affinity for kinases due to π-π stacking and hydrogen bonding with active-site residues .

- Molecular Dynamics (MD) : Models solvation effects and conformational stability in aqueous environments, critical for drug design .

Q. What strategies resolve contradictions in crystallographic data interpretation for morpholine-containing compounds?

Discrepancies often arise from:

- Twinning : Use SHELXL for refinement with TWIN commands to deconvolute overlapping reflections .

- Disorder : Apply restraints to morpholine ring atoms (e.g., DFIX for C-O bonds) during refinement .

- High-Pressure Effects : Raman and IR data under variable pressure (e.g., 0.7–2.5 GPa) can clarify phase transitions that alter unit-cell parameters . Cross-validation with synchrotron XRD is recommended.

Q. How does substituent variation on the pyridazine ring influence the compound's physicochemical properties and bioactivity?

Structure-Activity Relationship (SAR) studies reveal:

- Electron-Withdrawing Groups (e.g., Cl, F): Enhance metabolic stability but may reduce solubility. For example, 5-fluoro substitution increases logP by ~0.5 units .

- Bulkier Substituents (e.g., tert-butylthio): Improve target selectivity but may sterically hinder binding. Docking studies on analogs show reduced kinase inhibition with larger groups .

- Boronates (e.g., dioxaborolane): Enable Suzuki-Miyaura cross-coupling for functionalization, expanding applications in medicinal chemistry .

Methodological Notes

- Data Contradiction Analysis : Compare NMR and XRD data to resolve ambiguities in stereochemistry. For example, conflicting NOE signals may indicate dynamic motion in solution, resolved via variable-temperature NMR .

- Experimental Design : Use response surface methodology (RSM) to optimize synthesis parameters, minimizing trial runs while maximizing yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.